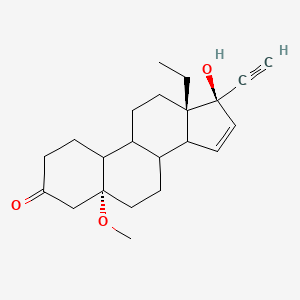

Gestodene Impurity I

Description

Structural Context of Gestodene (B1671452) within Progestin Chemistry

Gestodene is classified as a synthetic steroid belonging to the 19-nortestosterone series of progestins. wikipedia.orgnih.goviarc.fr Specifically, it is a gonane (B1236691) derivative, characterized by the absence of the methyl group at the C-19 position of the steroid nucleus and the presence of an ethyl group at the C-13 position. wikipedia.org Its chemical structure features a 17α-ethynyl group and a hydroxyl group at the C-17 position, along with a double bond at the C-4 position and a ketone at the C-3 position, and a double bond at the C-15 position. wikipedia.orgnih.goviarc.fralfa-chemistry.com

The molecular formula of Gestodene is C21H26O2, and its molecular weight is approximately 310.43 g/mol . alfa-chemistry.comontosight.aifda.gov This structural characteristic differentiates Gestodene from other progestins like levonorgestrel, influencing its pharmacological properties and pharmacokinetic profile. researchgate.net

The IUPAC name for Gestodene is (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one. wikipedia.orgalfa-chemistry.comnih.gov

Overview of Impurity Considerations for Gestodene Active Pharmaceutical Ingredient (API)

The purity of an API like Gestodene is paramount for ensuring the quality, safety, and efficacy of the final pharmaceutical product. Pharmaceutical impurities are defined as unwanted substances present in APIs or finished drug products. synthinkchemicals.com These impurities can originate from various sources, including the synthesis process, raw materials, excipients, degradation of the API, or packaging interactions. synthinkchemicals.commdpi.com

Controlling impurities in APIs is a critical aspect of pharmaceutical manufacturing and is mandated by regulatory authorities worldwide. synthinkchemicals.com Impurity profiling involves the identification, characterization, and quantification of impurities present in the API. synthinkchemicals.com This process helps in understanding the potential impact of these substances on the drug's performance and patient safety. synthinkchemicals.com

Various analytical techniques are employed for the analysis of impurities in pharmaceutical substances, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier Transform Infrared (FTIR) spectroscopy. synthinkchemicals.comresearchgate.net These techniques enable the separation, identification, and quantification of impurities, ensuring that their levels remain within acceptable limits as defined by pharmacopoeial standards. synthinkchemicals.comresearchgate.net

The stability of the Gestodene API and its formulations is also influenced by the presence of impurities and can be affected by factors such as light, temperature, and humidity, necessitating stability studies and appropriate packaging. mdpi.comwho.int

Identification and Significance of Gestodene Impurity I within the Gestodene Impurity Landscape

Within the impurity profile of Gestodene, specific impurities are identified and monitored to comply with pharmacopoeial requirements, such as those outlined in the European Pharmacopoeia (EP). One such identified impurity is referred to as "this compound". sigmaaldrich.com

This compound has been identified chemically as 13-Ethyl-17-hydroxy-5-methoxy-18,19-dinor-5α,17α-pregn-15-en-20-yn-3-one. sigmaaldrich.com Its empirical formula is C22H30O3, and its molecular weight is 342.47. sigmaaldrich.com

Structure

3D Structure

Properties

Molecular Formula |

C22H30O3 |

|---|---|

Molecular Weight |

342.47 |

Purity |

100% by HPLC |

Origin of Product |

United States |

Gestodene Impurity I

Gestodene (B1671452) is a synthetic progestin used in hormonal contraceptives, often in combination with an estrogen like ethinylestradiol. mims.comwikidoc.orgwikipedia.orgsigmaaldrich.com As with any pharmaceutical active ingredient, the presence of impurities in Gestodene is a critical quality attribute that requires stringent control. is one such impurity that may be associated with Gestodene.

Information from various sources indicates that "" can refer to different chemical entities depending on the context, such as specific pharmacopoeial standards (e.g., European Pharmacopoeia - EP).

One source identifies "Gestodene Impurity 1" with the chemical name (8R,9S,10R,13S,14S,15S)-13-Ethyl-3,17-dioxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-15-yl acetate, and provides a CAS number of 104933-97-3 and molecular formula C₂₁H₂₈O₄. synzeal.com This impurity is described as being used for analytical method development, method validation, and quality control applications for Gestodene. synzeal.com

Another source refers to "Gestodene EP Impurity I" with synonyms like 5-methoxy-gestodene and a chemical name of (5R,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-5-methoxy-1,2,4,5,6,7,8,9,10,11,12,13,14,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one. simsonpharma.com This impurity has a molecular formula of C₂₂H₃₀O₃ and a molecular weight of 342.47 g/mol . simsonpharma.com It is also indicated for use as a reference standard in quality control. clearsynth.com

The presence of these impurities in Gestodene can arise from the manufacturing process, potentially as by-products or intermediates that were not fully removed during purification. jpionline.orgglobalresearchonline.netsimsonpharma.compharmastate.academy They could also potentially form as degradation products of Gestodene under certain storage conditions, although the specific degradation pathways leading to these particular structures would need detailed investigation. globalpharmatek.comeuropa.eu

Pharmacopoeial Standards (e.g., European Pharmacopoeia, United States Pharmacopeia)

Pharmacopoeias play a crucial role in setting official standards for the quality of pharmaceutical substances and products. These standards often include monographs that specify tests, procedures, and acceptance criteria for APIs and their impurities. is recognized and listed as an impurity in the European Pharmacopoeia (EP). The EP provides a reference standard for , which is essential for the identification and quantification of this impurity in batches of gestodene.

The inclusion of in the European Pharmacopoeia signifies its importance as a controlled substance within the quality control framework for gestodene. Pharmacopoeial monographs typically define limits for known impurities like Impurity I, as well as limits for unspecified impurities. Adherence to these pharmacopoeial standards is mandatory for pharmaceutical manufacturers to ensure the quality and consistency of gestodene used in medicinal products. While specific limits for in the European Pharmacopoeia were not detailed in the search results, the existence of a reference standard and its listing as an EP impurity confirm its controlled status. The United States Pharmacopeia (USP) also sets standards for pharmaceutical purity, and manufacturers supplying to the US market would need to comply with relevant USP requirements for gestodene impurities, although specific details for Impurity I in the USP were not found in the provided search results.

Approaches to Genotoxic Impurities (Conceptual Framework)

Genotoxic impurities are a class of impurities that have the potential to cause damage to DNA, which could lead to mutations and potentially cancer. Regulatory guidelines, particularly those from the ICH (e.g., ICH M7), provide a framework for the identification, categorization, and control of genotoxic impurities to limit their potential risk to patients. This framework involves assessing the potential genotoxicity of impurities based on their chemical structure, conducting in vitro and in vivo genotoxicity tests if necessary, and setting stringent limits for impurities classified as genotoxic.

The assessment of genotoxic potential is an important consideration during the development and control of pharmaceutical impurities. While the search results indicate that the assessment of genotoxic potential is a general consideration for gestodene-related products and impurities, specific research findings or a classification of itself as genotoxic were not found in the provided information. The conceptual framework for genotoxic impurities requires a thorough evaluation of any impurity, including , if its structure suggests potential genotoxicity or if it is present at levels that warrant such investigation according to regulatory guidelines. Control strategies for genotoxic impurities typically involve limiting their formation during synthesis, removing them through purification steps, and establishing strict acceptance criteria in the final drug substance.

Data Table

Below is a summary of the key chemical identifiers for based on the search results:

| Property | Value | Source(s) |

| Chemical Name | (5R,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-5-methoxy-1,2,4,5,6,7,8,9,10,11,12,13,14,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one | nih.govnih.govidrblab.netnih.gov |

| Synonyms | 5-methoxy-gestodene, 4,5-Dihydro-5alpha-Methoxygestodene, Gestodene Imp. I (EP) | nih.govidrblab.netnih.gov |

| Molecular Formula | C₂₂H₃₀O₃ | nih.govidrblab.netnih.gov |

| Molecular Weight | 342.47 - 342.5 g/mol | nih.govnih.govidrblab.netnih.gov |

| CAS Number | NA (often listed as Not Available), 2948318-72-5 (one source) | nih.govidrblab.netnih.gov |

| Pharmacopoeial Status | European Pharmacopoeia (EP) Impurity, EP Reference Standard available |

Detailed Research Findings

Research related to primarily focuses on its identification, characterization, and control within the context of gestodene synthesis and quality assurance. It is understood to be a process impurity, potentially formed during the manufacturing route of gestodene. Some synthetic schemes for gestodene involve steps where the introduction of a methoxy (B1213986) group or modifications at specific positions of the steroid structure could lead to the formation of this impurity. nih.govidrblab.net For instance, one chemical name suggests a dihydro-methoxy variant of gestodene, implying a reduction of a double bond and subsequent methoxylation. idrblab.net Another mentions formation during hydrolysis and double bond transposition steps in the synthesis.

Control of is achieved through optimized synthesis processes and purification techniques, followed by analytical testing to ensure compliance with pharmacopoeial limits. The availability of a European Pharmacopoeia reference standard for facilitates its accurate identification and quantification using analytical methods such as High-Performance Liquid Chromatography (HPLC), which is commonly used for impurity profiling in pharmaceuticals.

Chemical Characterization and Nomenclature of Gestodene Impurity I

Systematic Chemical Naming of Gestodene (B1671452) Impurity I

The systematic chemical naming of Gestodene Impurity I follows the principles of IUPAC nomenclature, providing a standardized way to describe its chemical structure.

IUPAC Nomenclature Principles Applied to this compound

Based on its chemical structure, the IUPAC name for this compound has been reported. One systematic name is (5R,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-5-methoxy-1,2,4,5,6,7,8,9,10,11,12,13,14,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one. simsonpharma.comsimsonpharma.com This name systematically describes the steroid skeleton, the positions and nature of substituents (ethyl, ethynyl, hydroxyl, methoxy (B1213986), and ketone groups), and the stereochemistry at various chiral centers.

Common Synonyms and Pharmacopoeial Designations

This compound is known by several synonyms and pharmacopoeial designations. It is commonly referred to as 5-methoxy-gestodene. simsonpharma.comsimsonpharma.comsynthinkchemicals.com Another synonym used is 4,5-Dihydro-5α-Methoxygestodene. synthinkchemicals.comesschemco.com It is also officially recognized in pharmacopoeias, such as the European Pharmacopoeia, where it is designated as Gestodene EP Impurity I. simsonpharma.comsimsonpharma.comsynthinkchemicals.comtheclinivex.comsigmaaldrich.comclearsynth.comlgcstandards.comsimsonpharma.com

Here is a table summarizing the common synonyms and pharmacopoeial designations:

| Type | Designation |

| Common Synonym | 5-methoxy-gestodene |

| Common Synonym | 4,5-Dihydro-5α-Methoxygestodene |

| Pharmacopoeial Designation | Gestodene EP Impurity I |

| Common Synonym | 13-ethyl-17-hydroxy-5-methoxy-18,19-dinor-5a,17a-pregn-15-en-20-yn-3-one simsonpharma.comsimsonpharma.comsynthinkchemicals.com |

Molecular Formula and Molecular Mass of this compound

The molecular formula of this compound is C₂₂H₃₀O₃. simsonpharma.comsimsonpharma.comsynthinkchemicals.comesschemco.comtheclinivex.comclearsynth.comlgcstandards.compharmaffiliates.comalentris.org This formula indicates the types and numbers of atoms present in a molecule of the compound.

The molecular weight of this compound has been reported with slight variations across different sources, but is consistently around 342.47 to 342.5 g/mol . simsonpharma.comsimsonpharma.comsynthinkchemicals.comesschemco.comtheclinivex.comclearsynth.comlgcstandards.compharmaffiliates.comalentris.org

Here is a table presenting the molecular formula and molecular mass:

| Property | Value | Unit |

| Molecular Formula | C₂₂H₃₀O₃ | - |

| Molecular Mass | 342.47-342.5 | g/mol |

Elucidation of the Chemical Structure of this compound

The chemical structure of this compound is based on the gestodene skeleton with the addition of a methoxy group. Gestodene itself is a synthetic steroid with a gonane (B1236691) structure. nih.gov The structure of this compound features a methoxy group typically located at the C-5 position of the steroid framework. simsonpharma.comsimsonpharma.comsynthinkchemicals.comtheclinivex.com The full chemical name provides a detailed description of the arrangement of atoms and functional groups within the molecule. simsonpharma.comsimsonpharma.com Techniques such as HPLC coupled with mass spectrometry can be used for the separation and determination of impurities like this compound, aiding in structural confirmation. alentris.org Analytical data, including spectroscopic information, is often provided with reference standards of this compound to confirm its structure and purity. synthinkchemicals.comclearsynth.comsynzeal.com

Stereochemical Aspects of this compound

Stereochemistry is a crucial aspect of pharmaceutical compounds, as different stereoisomers can have different biological activities and properties. The IUPAC name of this compound explicitly includes stereochemical descriptors (e.g., (5R,8R,9S,10R,13S,14S,17R)). simsonpharma.comsimsonpharma.com These descriptors indicate the absolute configuration at the chiral centers within the molecule, defining its specific three-dimensional arrangement. The presence of multiple chiral centers in the steroid structure of this compound means that different stereoisomers are possible. The specified stereochemistry in the systematic name refers to a particular isomer, which is relevant for its characterization and distinction from other potential impurities or related substances.

Mechanisms of Formation of Gestodene Impurity I

Genesis of Gestodene (B1671452) Impurity I from Synthetic Routes

The multi-step synthesis of gestodene from steroidal precursors provides opportunities for the formation of related impurities, including Impurity I. veeprho.comnih.govgoogle.com

Gestodene is typically synthesized through a series of chemical transformations starting from a hydroxylated intermediate, such as 15-hydroxy-18-methyl-estr-4-en-3,17-dione. google.com While the synthesis is designed to yield the desired gestodene product, side reactions can occur, leading to the formation of unwanted by-products. veeprho.comresearchgate.net These by-products can include structural isomers or derivatives of gestodene, such as Impurity I. The specific steps and intermediates involved in the synthesis can influence the types and amounts of impurities generated. veeprho.com

Certain reagents and intermediates used in the synthesis of gestodene can play a direct role in the generation of Impurity I. The synthesis often involves steps such as the protection of ketone groups, esterification of hydroxyl groups, and ethynylation. google.com For instance, the ethynylation of a key intermediate is typically carried out using ethynylating agents like ethynylmagnesium bromide or acetylene (B1199291) in the presence of strong bases such as butyllithium (B86547) or lithium acetylide complexed with ethylenediamine. google.comgoogleapis.com While specific details on how these reagents directly lead to the methoxy (B1213986) substitution characteristic of Impurity I are not extensively detailed in the provided sources, the chemical environment created by these reagents and the reactivity of the intermediates can facilitate unintended side reactions, potentially involving solvent molecules (such as methanol (B129727) if used in the process) or other components, leading to the formation of the methoxy impurity.

The specific reaction conditions employed during gestodene synthesis significantly influence the yield of both the desired product and the impurities. google.comgoogleapis.comgeneesmiddeleninformatiebank.nl Factors such as temperature, pressure, reaction time, solvent system, concentration of reagents, and the presence of catalysts can all impact the reaction pathways and the likelihood of side reactions occurring. google.comgoogleapis.com Optimization of these conditions is critical to minimize the formation of impurities like Gestodene Impurity I. For example, controlling temperature and reaction time can help prevent over-reaction or decomposition of intermediates and products. The choice of solvent and its purity can also be critical, as impurities within the solvent or reactivity of the solvent itself can contribute to impurity formation. Some manufacturing processes are specifically designed to control impurity profiles, with certain conditions aiming to keep impurities, including Impurity I, below detection limits. googleapis.com

Potential Interactions with Excipients and Packaging Materials (if contributing to Impurity I)

Interactions between active pharmaceutical ingredients (APIs) and excipients, as well as with packaging materials, can contribute to the formation of impurities in pharmaceutical formulations. Excipients, while generally considered inert, may contain reactive impurities that can interact with the API. Similarly, packaging materials can potentially interact with the drug product, leading to degradation or impurity formation. While the search results discuss the general concept of API-excipient and API-packaging interactions leading to impurities, and mention Gestodene impurities in the context of quality control and reference standards chem960.comnih.govidrblab.net, there is no specific information provided that details how interactions with particular excipients or packaging materials contribute to the formation of this compound. One source mentions "Gestodene Impurity A" in relation to interaction, but this is a different impurity.

Advanced Analytical Methodologies for Detection and Quantification of Gestodene Impurity I

Chromatographic Techniques for High-Resolution Separation

Chromatographic methods are the cornerstone for the analysis of pharmaceutical impurities due to their exceptional resolving power. For Gestodene (B1671452) and its impurities, which are often structurally similar steroids, achieving baseline separation is critical for accurate quantification. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique, while Liquid Chromatography-Mass Spectrometry (LC-MS) provides structural confirmation, and Gas Chromatography (GC) can serve as a valuable complementary method. zgjhsyx.comjpbjournal.com

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

The development of a robust HPLC method is fundamental for the routine quality control of Gestodene and the quantification of impurities like Gestodene Impurity I. The primary goal is to create a stability-indicating method that can separate the API from all potential process-related impurities and degradation products. zgjhsyx.comjpbjournal.com

The choice of the stationary phase is a critical parameter in HPLC method development, as it governs the primary mechanism of separation. For the analysis of Gestodene and its related substances, which are moderately non-polar steroids, reversed-phase chromatography is the predominant approach.

Several stationary phases have been successfully utilized to achieve separation of Gestodene from its impurities. C18 (octadecylsilane) columns are frequently chosen due to their hydrophobic nature, which provides effective retention and resolution of steroid compounds. semanticscholar.orgjocpr.comresearchgate.net Phenyl-based columns are also employed; these offer alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic or unsaturated moieties of the analytes, which can be advantageous for separating structurally similar impurities. jpbjournal.com The selection is often optimized by screening various columns to find the one that provides the best resolution between the main component and all known impurities, including Impurity I.

Table 1: Examples of Stationary Phases Used in Gestodene Impurity Analysis

| Stationary Phase Type | Column Dimensions | Particle Size | Reference |

|---|---|---|---|

| Phenyl (L11) | 250 mm x 4.6 mm | 5 µm | jpbjournal.com |

| C18 | 250 mm x 4.6 mm | 5 µm | semanticscholar.orgjocpr.com |

| Phenomenex Gemini C18 | 250 mm x 4.6 mm | 5 µm | researchgate.net |

The mobile phase composition, including the organic modifier, aqueous component, and pH, is optimized to achieve the desired retention and selectivity. A typical mobile phase for the analysis of Gestodene impurities consists of a mixture of acetonitrile and water or an aqueous buffer. zgjhsyx.comsemanticscholar.org Acetonitrile is often preferred over methanol (B129727) as the organic solvent due to its lower viscosity and stronger elution strength for steroids.

Given the potential for a wide range of polarities among the various impurities, a gradient elution strategy is generally superior to an isocratic one. jpbjournal.com A gradient program, where the proportion of the organic solvent is increased over the course of the analytical run, allows for the effective elution of both more polar and less polar impurities. This ensures that early-eluting impurities are well-resolved from the solvent front and that strongly retained, non-polar impurities like 5-Methoxy-gestodene are eluted within a reasonable time frame with good peak shape. For instance, a method may start with a lower concentration of acetonitrile to separate polar impurities and gradually increase the concentration to elute Gestodene and its less polar impurities. jpbjournal.com

Table 2: Mobile Phase and Gradient Conditions for Gestodene Impurity Analysis

| Mobile Phase A | Mobile Phase B | Flow Rate | Gradient Program Details | Reference |

|---|---|---|---|---|

| 0.1% Ortho-phosphoric acid (OPA) in water | Acetonitrile and 0.1% OPA (9:1 v/v) | 1.0 mL/min | A 65-minute gradient program was developed to separate Gestodene, Ethinyl estradiol, and their related substances. | jpbjournal.com |

| Water | Acetonitrile | 1.0 mL/min | An isocratic system of Acetonitrile:Water (55:45 v/v) was used. | zgjhsyx.com |

| Phosphate Buffer (pH 3.6) | Acetonitrile | 1.0 mL/min | An isocratic system of Buffer:Acetonitrile (75:25 v/v) was used. | researchgate.net |

Ultraviolet (UV) detection is the most common mode of detection for the HPLC analysis of Gestodene and its impurities due to the presence of chromophores in the steroid structure. The selection of an appropriate wavelength is crucial for achieving adequate sensitivity for all compounds of interest. Wavelengths such as 210 nm, 239 nm, and 240 nm have been reported for the analysis of Gestodene and its related substances. zgjhsyx.comjpbjournal.comjocpr.com

A Photodiode Array (PDA) detector offers significant advantages over a standard fixed-wavelength UV detector. A PDA detector acquires the entire UV-Vis spectrum at each point during the chromatographic run. This capability is invaluable for impurity profiling for several reasons:

Peak Purity Assessment : The detector's software can analyze the spectra across a single chromatographic peak. If the peak is pure (i.e., contains only one compound), the spectra will be identical. This is essential for confirming that the peak corresponding to this compound is not co-eluted with another substance. jpbjournal.com

Compound Identification : The acquired spectrum of an impurity peak can be compared to that of a reference standard for this compound, providing an additional layer of identification alongside retention time matching.

Method Optimization : PDA detection allows for the selection of the optimal detection wavelength for each impurity post-analysis, ensuring maximum sensitivity for all components.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling and Structural Confirmation

While HPLC-UV/PDA is suitable for quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the definitive identification and structural elucidation of impurities. For an unknown or co-eluting impurity, LC-MS provides critical molecular weight and fragmentation data.

In the context of this compound (5-Methoxy-gestodene), LC-MS would be used to confirm its identity. The mass spectrometer would detect the protonated molecule [M+H]⁺, providing an exact mass measurement that corresponds to its molecular formula (C₂₂H₃₀O₃). pharmaffiliates.comclearsynth.com Further structural confirmation can be obtained using tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a unique pattern of daughter ions. This fragmentation pattern serves as a fingerprint for the molecule, allowing for unambiguous identification even at trace levels.

Gas Chromatography (GC) for Complementary Impurity Analysis (if applicable)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), can serve as a complementary technique for impurity analysis. Its applicability depends on the volatility and thermal stability of the impurity . Steroids like Gestodene and its impurities can often be analyzed by GC, although derivatization may sometimes be necessary to increase their volatility and prevent degradation at the high temperatures used in the GC injector and column. The use of GC can be particularly advantageous for detecting volatile or semi-volatile impurities that may not be readily amenable to LC analysis. It offers an orthogonal separation mechanism to HPLC, providing a more comprehensive impurity profile of the drug substance.

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of pharmaceutical impurities. By analyzing the interaction of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of organic compounds by mapping the carbon-hydrogen framework.

¹H-NMR Spectroscopy : In the ¹H-NMR spectrum of this compound, each unique proton environment generates a distinct signal. The chemical shift (δ) of these signals, their integration (area under the peak), and their splitting patterns (multiplicity) provide a wealth of structural information. Key expected signals would include those for the ethyl group, the methoxy (B1213986) group protons, the ethynyl proton, and the numerous protons of the steroid nucleus. The specific arrangement and stereochemistry of the molecule can be inferred from the coupling constants between adjacent protons.

¹³C-NMR Spectroscopy : The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom produces a single peak, and its chemical shift is indicative of its electronic environment (e.g., carbonyl, olefinic, alkynyl, aliphatic). For this compound, characteristic signals would be expected for the ketone carbonyl carbon, the carbons of the C≡C triple bond, the methoxy carbon, and the 20 other carbons forming the steroid backbone. rsc.orgruc.dk

The combined data from both ¹H and ¹³C-NMR experiments allow for a complete assignment of the molecule's structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in this compound This table presents hypothetical data for illustrative purposes.

| Functional Group | Predicted ¹H-NMR Shift (δ, ppm) | Predicted ¹³C-NMR Shift (δ, ppm) |

|---|---|---|

| Ketone (C=O) | N/A | ~195-215 |

| Ethynyl (C≡CH) | ~2.5-3.1 | ~70-90 |

| Methoxy (-OCH₃) | ~3.3-3.5 | ~55-60 |

| Ethyl (-CH₂CH₃) | ~0.9 (t, CH₃), ~1.5 (q, CH₂) | ~10-15 (CH₃), ~20-30 (CH₂) |

Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight and deduce the structure of compounds by analyzing their mass-to-charge ratio (m/z) after ionization. For this compound, which has a molecular formula of C₂₂H₃₀O₃, the expected molecular weight is 342.47 g/mol . clearsynth.comesschemco.com

High-resolution mass spectrometry (HR-MS) can confirm the elemental composition by providing a highly accurate mass measurement. rsc.org Upon ionization, the molecule undergoes fragmentation, breaking at its weakest bonds. The resulting fragmentation pattern is a unique fingerprint that helps to confirm the structure. researchgate.netresearchgate.net For this compound, characteristic fragmentation pathways could include the loss of:

A methoxy group (-OCH₃)

An ethynyl group (-C≡CH)

A water molecule (-H₂O) from the hydroxyl group

An ethyl group (-CH₂CH₃)

Analysis of these fragments allows chemists to piece together the original structure, confirming the identity of the impurity.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies. An IR spectrum is a plot of this absorption versus frequency (or wavenumber, cm⁻¹).

For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to its key functional groups.

Table 2: Expected IR Absorption Frequencies for this compound This table presents generally accepted IR frequency ranges for the indicated functional groups.

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Ketone | C=O | 1700 - 1725 |

| Alcohol | O-H (stretch) | 3200 - 3600 (broad) |

| Alkyne | ≡C-H (stretch) | 3250 - 3350 |

| Alkyne | C≡C (stretch) | 2100 - 2260 |

| Ether | C-O (stretch) | 1050 - 1150 |

| Alkanes | C-H (stretch) | 2850 - 3000 |

Validation of Analytical Methods for this compound according to ICH Guidelines

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. fda.gov The ICH Q2(R2) guideline provides a framework for performing validation for analytical procedures. ich.org For an impurity quantification method, key validation parameters include specificity, linearity, and range.

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as the active pharmaceutical ingredient (API), other impurities, degradants, or matrix components. researchgate.netglobalresearchonline.netich.org

To demonstrate specificity for this compound, the method must be able to distinguish it from Gestodene and other potential impurities. europa.eu This is typically achieved using a high-resolution chromatographic technique like High-Performance Liquid Chromatography (HPLC). The specificity is demonstrated by showing that the peak for this compound is well-resolved from all other peaks in the chromatogram. This can be confirmed by spiking a sample of the drug substance with a known amount of the impurity and showing that a single, well-separated peak is obtained. ich.org Peak purity analysis using techniques like photodiode array (PDA) detection can further support specificity by showing that the chromatographic peak is spectrally homogeneous. ich.org

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. ich.orgthno.org The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. fda.govich.org

For quantifying this compound, linearity is typically established by preparing a series of solutions of the impurity reference standard at different concentrations. A minimum of five concentrations is recommended to establish linearity. ich.org The analytical response (e.g., peak area in HPLC) is then plotted against the concentration, and the relationship is evaluated statistically, often by calculating the correlation coefficient (R²) of the regression line. ich.org For impurity quantification, the range should typically cover from the reporting threshold of the impurity to 120% of the specification limit. fda.gov

Table 3: Illustrative Linearity Data for this compound by HPLC This table presents hypothetical data for illustrative purposes.

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 0.5 | 12,550 |

| 1.0 | 25,100 |

| 2.5 | 62,800 |

| 5.0 | 125,400 |

| 7.5 | 188,000 |

Linear Regression Analysis:

|

An R² value greater than 0.99 is typically considered acceptable, demonstrating a strong linear relationship between concentration and analytical response over the specified range.

Accuracy and Precision (Repeatability, Intermediate Precision)

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. amazonaws.com For the quantification of this compound, accuracy is typically assessed by determining the recovery of a known amount of the impurity spiked into a sample matrix. This is performed at multiple concentration levels across the specified range of the method. While specific recovery data for this compound is not detailed in the available literature, studies on the simultaneous analysis of Gestodene and its related substances demonstrate the methodology. For instance, recovery studies for impurities in similar hormonal products typically yield results between 98.0% and 102.0%.

The following table illustrates a typical format for presenting accuracy data, based on recovery studies of related pharmaceutical compounds.

| Spiked Concentration Level (%) | Amount Added (mg) | Amount Recovered (mg) | Recovery (%) |

|---|---|---|---|

| 80 | 0.08 | 0.079 | 98.8 |

| 100 | 0.10 | 0.101 | 101.0 |

| 120 | 0.12 | 0.119 | 99.2 |

Precision

Precision evaluates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is assessed at two levels as per ICH guidelines: repeatability and intermediate precision. amazonaws.com

Repeatability: This assesses precision over a short interval of time with the same analyst and equipment. It is typically determined by performing a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three replicates at three concentrations).

Intermediate Precision (Ruggedness): This expresses the variations within a single laboratory, such as on different days, with different analysts, or using different equipment.

For the analysis of impurities related to Gestodene, the acceptance criterion for precision is often a Relative Standard Deviation (%RSD) of not more than 10.0%. One study on Gestodene and its impurities demonstrated repeatability and intermediate precision by preparing six individual sample preparations spiked with impurities at a concentration of 0.5%. The %RSD for the peak area of each impurity was found to be less than 10%, confirming the method's precision.

The table below shows representative data for the precision of an analytical method for a Gestodene-related impurity.

| Determination | Repeatability (Peak Area) | Intermediate Precision (Peak Area) |

|---|---|---|

| 1 | 4510 | 4555 |

| 2 | 4590 | 4610 |

| 3 | 4615 | 4580 |

| 4 | 4530 | 4635 |

| 5 | 4650 | 4595 |

| 6 | 4585 | 4605 |

| Mean | 4580 | 4597 |

| Std. Dev. | 55.1 | 27.2 |

| %RSD | 1.20 | 0.59 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters for impurity determination methods as they establish the lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The LOQ is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

These limits are often determined based on the signal-to-noise ratio, with a ratio of 3:1 being common for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

While specific LOD and LOQ values for this compound are not available in the cited literature, a study on the simultaneous estimation of Ethinyl Estradiol and Gestodene reported an LOD of 3.909 µg/mL and an LOQ of 11.85 µg/mL for Gestodene itself. Another study focused on related substances of Gestodene established the LOD and LOQ for various impurities based on signal-to-noise ratios. For a representative impurity, the LOD and LOQ might be in the range shown in the table below.

| Parameter | Method | Result (µg/mL) |

|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | ~0.02 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (10:1) | ~0.06 |

Robustness and Ruggedness

Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage. For a High-Performance Liquid Chromatography (HPLC) method for this compound, robustness would be evaluated by varying parameters such as:

pH of the mobile phase

Mobile phase composition (e.g., percentage of organic solvent)

Flow rate

Column temperature

Different columns (lots and/or suppliers)

The method is considered robust if the system suitability parameters, such as peak resolution and tailing factor, remain within acceptable limits despite these variations.

Ruggedness is considered by the ICH to be a component of intermediate precision and assesses the reproducibility of test results under a variety of external conditions, such as different analysts, instruments, and laboratories. A study on Gestodene impurities confirmed the ruggedness of the method by demonstrating that the %RSD of peak areas from both repeatability and intermediate precision analyses combined was less than 10%.

The following table outlines typical parameters varied during a robustness study for an HPLC method.

| Parameter | Original Value | Variation | System Suitability Result |

|---|---|---|---|

| Flow Rate | 1.0 mL/min | ± 0.2 mL/min | Within limits |

| Column Temperature | 30 °C | ± 5 °C | Within limits |

| Mobile Phase pH | 3.0 | ± 0.2 | Within limits |

| Organic Phase (%) | 40% | ± 2% | Within limits |

Development of Stability-Indicating Methods for this compound

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, excipients, or other potential impurities. The development of such a method for Gestodene is essential to monitor the stability of the drug substance and product over time.

The core of developing a SIAM involves subjecting the drug substance to forced degradation (stress testing) under various conditions as mandated by ICH guideline Q1A(R2). These conditions typically include:

Acidic and Basic Hydrolysis: Exposure to strong acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures.

Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.

Thermal Degradation: Exposure to dry heat.

Photodegradation: Exposure to light according to ICH Q1B guidelines.

Studies on Gestodene have shown that it undergoes degradation under all these stress conditions. For example, one study involved exposing Gestodene to 2N sodium hydroxide, 2N hydrochloric acid, and 20% hydrogen peroxide at 60°C for 30 minutes. Another investigation into the electrochemical oxidation of Gestodene demonstrated its degradation under specific pH and current density conditions.

The objective of these stress studies is to generate potential degradation products, including this compound. The analytical method, typically a gradient reverse-phase HPLC method, is then developed and optimized to achieve complete separation between the main Gestodene peak and all peaks corresponding to impurities and degradation products. The specificity of the method is confirmed by demonstrating that there is no co-elution, often verified using a photodiode array (PDA) detector to check for peak purity. A successfully developed stability-indicating method ensures that any decrease in the assay of the active ingredient is accurately reflected by a corresponding increase in the amount of degradation products.

Control Strategies and Mitigation of Gestodene Impurity I

Optimization of Synthesis Processes to Minimize Impurity I Formation

The formation of impurities in APIs can originate from the synthesis pathway, degradation, or residual materials. For steroids like gestodene (B1671452), the multi-step synthesis process presents multiple opportunities for impurity generation, including potential by-products from various reactions or residual solvents and reagents. Optimization of the synthesis process is a primary strategy to minimize the formation of impurities, including Gestodene Impurity I.

Process optimization involves a thorough understanding of the chemical reactions involved in gestodene synthesis and the potential side reactions that could lead to the formation of 5-Methoxygestodene. This includes evaluating and controlling critical process parameters (CPPs) such as temperature, pressure, reaction time, reactant concentrations, order of addition, and catalyst use. By carefully adjusting these parameters, manufacturers can favor the desired reaction pathway and suppress the formation of unwanted impurities. Understanding the origin and fate of impurities throughout the manufacturing process is emphasized in regulatory guidelines like ICH Q11.

While specific data on the optimization of gestodene synthesis specifically targeting the reduction of 5-Methoxygestodene is not extensively detailed in publicly available literature, general principles of process optimization in steroid synthesis involve:

Selection of high-purity starting materials and reagents.

Optimization of reaction conditions to maximize yield and selectivity.

Development of efficient purification steps (e.g., crystallization, chromatography) to remove impurities formed during synthesis.

Control of residual solvents and reagents.

These strategies, applied during the development and scaling up of the gestodene manufacturing process, are crucial for minimizing the initial formation of this compound.

Quality Control of Starting Materials and Chemical Intermediates

Ensuring the quality of starting materials and chemical intermediates is fundamental to controlling impurities in the final API. Regulatory guidelines, such as ICH Q7 on Good Manufacturing Practice for APIs, emphasize the importance of controlling raw materials. Starting materials are defined as substances incorporated as significant structural fragments into the API.

For gestodene synthesis, the quality of each incoming raw material and the intermediates formed at various stages must be assessed against predefined specifications. This includes testing for identity, purity, strength, and the limits of potential impurities that could be carried over or transformed into impurities in the final product, such as this compound.

Strict quality control measures for starting materials and intermediates involve:

Supplier qualification and auditing to ensure they meet quality standards.

Establishing appropriate specifications and test methods for incoming materials.

Testing of each batch of starting material and intermediate before use in the next step of the synthesis.

Implementing in-process controls at critical steps of the synthesis to monitor the reaction progress and the levels of key intermediates and impurities.

Formulation Design Principles for Stability and Impurity Control

The design of the final drug product formulation plays a significant role in maintaining the stability of the API and controlling the levels of impurities over the product's shelf life. Gestodene formulations, often combined with an estrogen like ethinylestradiol, have shown an upward trend in impurities under accelerated stability conditions. This indicates that the formulation composition and manufacturing process can influence impurity formation or degradation.

Formulation design principles aimed at controlling impurities include selecting appropriate excipients, optimizing the manufacturing process for the dosage form, and ensuring the stability of the API within the chosen matrix.

Excipient Compatibility Studies

Excipients, while considered inert, can interact with the API or contain reactive impurities that lead to drug degradation and the formation of new impurities. Excipient compatibility studies are crucial during pre-formulation and formulation development to identify potential interactions that could affect the stability of gestodene and promote the formation of impurities like this compound.

These studies typically involve combining the API with individual excipients or mixtures of excipients under accelerated storage conditions (e.g., elevated temperature and humidity) and analyzing the mixtures for changes in the API content and the appearance or increase of degradation products and impurities. Reactive impurities present in excipients, such as peroxides or aldehydes, can trigger degradation reactions.

Data from excipient compatibility studies can inform the selection of excipients with low impurity profiles and minimal reactivity with gestodene, thus helping to control the levels of this compound in the final product.

Application of Antioxidants and Stabilizers

To further enhance the stability of gestodene in the formulation and mitigate the formation of degradation-related impurities, antioxidants and other stabilizers may be incorporated. Degradation pathways, such as oxidation or photodegradation, can contribute to the impurity profile of the drug product.

Antioxidants work by inhibiting oxidative degradation, while other stabilizers can protect the API from hydrolysis, photolysis, or other degradation mechanisms. The selection and concentration of stabilizers depend on the specific degradation pathways identified for gestodene and the nature of the formulation.

The effectiveness of antioxidants and stabilizers is typically evaluated through stability studies of formulations containing these additives under various stress conditions.

Strategic Packaging and Storage Conditions for Gestodene Drug Products

Appropriate packaging and controlled storage conditions are essential for maintaining the quality and stability of gestodene drug products and limiting the increase of impurities, including this compound, over time. Gestodene is known to be sensitive to light and moisture.

Strategic packaging involves selecting materials that provide adequate protection from external factors such as light, moisture, and oxygen. Blister packs, often made of materials like PVC/PVdC-Aluminum, are commonly used for oral contraceptive tablets and can offer a barrier against moisture and oxygen. Protecting the product from light, for example, by keeping blister packs in the outer carton, is also recommended.

Recommended storage conditions for gestodene drug products typically specify temperature limits and protection from light and moisture. For instance, some gestodene/ethinylestradiol tablets require storage below 30°C and protection from light. Adherence to these conditions throughout the supply chain and by the end-user is crucial for ensuring the product remains within its quality specifications, including impurity limits.

Impurity Purge Studies and Process Performance Qualification

Impurity purge studies and process performance qualification (PPQ) are critical activities in pharmaceutical manufacturing to demonstrate control over the process and the consistent quality of the final product.

Impurity purge studies are designed to evaluate the capability of the manufacturing process to remove impurities. These studies involve deliberately spiking known impurities, including potential process impurities like this compound, into the process at defined stages and tracking their levels through subsequent steps. This helps to understand the fate of impurities (whether they react, remain unchanged, or are removed) and quantify the reduction or "purge" achieved at each purification step. Data from purge studies support setting appropriate specifications for intermediates and justifying the control strategy for impurities in the final API.

Process Performance Qualification (PPQ), also known as process validation Stage 2, is conducted to confirm the manufacturing process design and demonstrate that the commercial-scale process consistently produces a product meeting predetermined quality attributes. PPQ involves manufacturing a series of batches (typically three) under normal operating conditions and evaluating their quality, including the impurity profile.

During PPQ, the levels of impurities, including specified impurities like this compound, are monitored in accordance with the validated analytical methods. The data collected demonstrate that the process is in a state of control and consistently delivers batches with impurity levels within the established acceptance criteria. Successful PPQ is a regulatory requirement for commercial manufacturing.

Impurity purge studies provide the scientific basis for the expected impurity profile, while PPQ provides the documented evidence that the manufacturing process reliably achieves that profile for commercial production.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Gestodene | 3033968 |

| This compound (5-Methoxygestodene) | Not readily available |

Note: While PubChem CID for Gestodene is available, a specific, readily available PubChem CID for 5-Methoxygestodene (this compound) was not found in the public domain searches. Chemical suppliers often list this impurity with "CAS No. NA".

Data Tables:

While specific quantitative data tables for this compound levels at different synthesis or formulation stages are not available in the public domain search results, the types of data collected for impurity control include:

Table 1: Example Data from Synthesis Impurity Monitoring (Illustrative)

| Synthesis Step | Sample Point | Impurity A Level (%) | This compound Level (%) | Other Impurities (%) |

| Step 3 | Post-Reaction | X.X | Y.Y | Z.Z |

| Step 4 | Post-Purification 1 | X'.X' | Y'.Y' | Z'.Z' |

| Step 5 | Post-Purification 2 | X''.X'' | Y''.Y'' | Z''.Z'' |

| Final API | Before Drying | < Limit | < Limit | < Limit |

Note: This table is illustrative and represents the type of data that would be generated during synthesis development and in-process control to track impurities.

Table 2: Example Data from Stability Studies (Illustrative)

| Storage Condition | Time Point | Gestodene Assay (%) | Total Impurities (%) | This compound Level (%) |

| 25°C / 60% RH | Initial | 99.X | 0.Y | < Limit |

| 3 Months | 99.X | 0.Y | < Limit | |

| 6 Months | 99.X | 0.Y' | < Limit | |

| 40°C / 75% RH (Accelerated) | Initial | 99.X | 0.Y | < Limit |

| 3 Months | 98.X | 1.Y | Z.Z | |

| 6 Months | 97.X | 2.Y | Z'.Z' |

These types of data, generated through rigorous analytical testing and monitoring at various stages of manufacturing and storage, are essential for implementing effective control strategies and ensuring the quality of gestodene drug products with respect to this compound and other related substances.

Regulatory Compliance and Quality Assurance Pertaining to Gestodene Impurity I

Adherence to Pharmacopoeial Monograph Requirements for Gestodene (B1671452) Impurities

Pharmacopoeias like the European Pharmacopoeia establish mandatory standards for the quality of medicinal substances. The European Pharmacopoeia includes a specific monograph for Gestodene, which details requirements for its quality control, including limits for specified and unspecified impurities. google.comgeneesmiddeleninformatiebank.nlcbg-meb.nlcbg-meb.nlgeneesmiddeleninformatiebank.nlcbg-meb.nl Gestodene Impurity I is recognized as a specified impurity within the European Pharmacopoeia. qcchemical.comallmpus.comlgcstandards.com

Pharmacopoeial monographs define analytical procedures, typically chromatographic methods such as High-Performance Liquid Chromatography (HPLC), for the determination of impurities. jpbjournal.com These methods are designed to separate and quantify impurities present in the Gestodene substance. The monograph specifies acceptance criteria for individual known impurities, including this compound, as well as limits for total impurities. google.comgeneesmiddeleninformatiebank.nlcbg-meb.nlcbg-meb.nlcbg-meb.nl Adherence to these monograph requirements is legally binding for pharmaceutical manufacturers to ensure the quality and purity of Gestodene used in medicinal products.

Interpretation and Application of ICH Guidelines for Impurity Control (Q3A, Q3B)

The ICH guidelines provide a globally harmonized framework for impurity control. ICH Q3A (R2) focuses on impurities in new drug substances, while ICH Q3B (R2) addresses impurities in new drug products. amazonaws.comamazonaws.comamazonaws.comnovachem.com.aumolnar-institute.com These guidelines classify impurities into three categories: organic impurities, inorganic impurities, and residual solvents. Organic impurities, which include related substances, are typically the most relevant category for this compound.

ICH Q3A and Q3B establish thresholds for reporting, identification, and qualification of impurities. Impurities present above a certain reporting threshold must be reported. Those exceeding an identification threshold need to be identified and characterized. Impurities found above a qualification threshold require toxicological assessment to ensure their safety at the observed levels. researchgate.net

The application of ICH guidelines involves:

Identifying potential impurities arising from the synthesis, manufacturing process, or degradation of Gestodene. synthinkchemicals.com

Developing and validating analytical methods capable of detecting and quantifying these impurities, including this compound, at or below the reporting threshold. geneesmiddeleninformatiebank.nlcbg-meb.nljpbjournal.comcbg-meb.nl

Setting scientifically justified acceptance criteria for impurities based on their levels in batches used in safety and clinical studies, considering the maximum daily dose of the drug product.

Carrying out forced degradation studies to understand the degradation pathways of Gestodene and identify potential degradation products, which may include this compound. jpbjournal.com

While pharmacopoeias provide specific limits for known impurities, ICH guidelines offer a general framework for the control of all impurities, including those not explicitly listed in monographs. amazonaws.comamazonaws.com Therefore, manufacturers must comply with both pharmacopoeial requirements and the overarching principles of ICH guidelines to ensure comprehensive impurity control.

The Role of this compound Reference Standards in Quality Control and Method Validation

Reference standards play a critical role in the quality control and analytical method validation for pharmaceutical substances and products. A this compound reference standard is a highly characterized sample of the impurity used as a comparator in analytical tests. amazonaws.comnovachem.com.auaxios-research.comsynzeal.comlgcstandards.com

In quality control, reference standards are essential for:

Identification: Matching the retention time or spectral characteristics of a peak in a sample chromatogram to that of the this compound reference standard confirms the presence of the impurity.

Quantification: Using the reference standard, a calibration curve can be generated to accurately determine the concentration or amount of this compound in a sample. jpbjournal.com

For method validation, this compound reference standards are crucial for evaluating key analytical performance characteristics, as required by ICH Q2 (R1) on validation of analytical procedures:

Specificity: Demonstrating that the analytical method can accurately measure this compound in the presence of Gestodene, other impurities, and excipients.

Accuracy: Assessing the closeness of agreement between the value found and the accepted true value, often determined by spiking a sample with a known amount of the reference standard. jpbjournal.com

Precision: Evaluating the variability among repeated measurements, using the reference standard to prepare test solutions.

Detection Limit (LOD) and Quantitation Limit (LOQ): Determining the lowest concentrations of this compound that can be reliably detected and quantified. jpbjournal.commolnar-institute.com

Linearity and Range: Establishing that the analytical method provides results that are directly proportional to the concentration of this compound over a specified range. jpbjournal.commolnar-institute.com

Reference standards for this compound are available from various suppliers, often with detailed Certificates of Analysis (CoA) providing comprehensive characterization data, including purity, spectroscopic data (e.g., NMR, Mass), and chromatographic purity. allmpus.comsynthinkchemicals.comaxios-research.comsynzeal.com Pharmacopoeias also provide or recognize the need for such reference standards. lgcstandards.comedqm.eu

Documentation Requirements for Regulatory Filings (ANDA, DMF)

Comprehensive documentation regarding impurity control, including this compound, is a critical component of regulatory submissions such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). allmpus.comaxios-research.comsynzeal.comgoogle.comgoogle.com

For ANDAs, which are submissions for generic drug products, applicants must demonstrate that their product is bioequivalent and therapeutically equivalent to a reference listed drug (RLD). fda.gov This includes demonstrating that the impurity profile of the generic product is comparable to that of the RLD and meets the same stringent quality standards, including pharmacopoeial limits and ICH requirements. amazonaws.comamazonaws.com Documentation in an ANDA must include:

Detailed information on the manufacturing process of the drug substance and drug product, highlighting potential sources of impurities.

A summary of the impurity profile of multiple batches of the drug substance and drug product, including levels of this compound.

Validation reports for the analytical methods used to detect and quantify impurities.

Justification for the proposed impurity limits, referencing pharmacopoeial standards and ICH guidelines.

Stability data showing that impurity levels, including this compound, remain within acceptable limits throughout the proposed shelf-life of the drug product. geneesmiddeleninformatiebank.nlcbg-meb.nlcbg-meb.nlcbg-meb.nl

DMFs, particularly Active Substance Master Files (ASMFs) in Europe, provide confidential detailed information about the manufacturing and quality control of an active pharmaceutical ingredient (API), such as Gestodene, to regulatory authorities. cbg-meb.nl The DMF holder is responsible for providing comprehensive data on the impurity profile of the API, including the presence and control of this compound. This documentation supports regulatory filings by drug product manufacturers who use the API. The DMF typically includes:

Description of the synthesis route and control of starting materials and intermediates.

Information on the purification steps and their effectiveness in removing impurities.

Specifications for the API, including limits for specified and unspecified impurities like this compound.

Analytical methods used for impurity testing and their validation data.

Stability data for the API.

Regulatory authorities review this documentation to ensure that impurity levels, including this compound, are adequately controlled throughout the lifecycle of the drug substance and drug product, thereby ensuring the safety and efficacy of the final medicinal product. fda.govfda.gov

Emerging Research Directions and Future Challenges in Gestodene Impurity I Research

Advancements in High-Throughput and Miniaturized Analytical Techniques for Impurity Analysis

The landscape of pharmaceutical impurity analysis is continuously evolving with the development of high-throughput screening (HTS) and miniaturized analytical techniques. These advancements aim to increase sample throughput, reduce solvent consumption, and improve detection limits, which are crucial for the efficient and sensitive analysis of impurities like Gestodene (B1671452) Impurity I. HTS, often integrated with techniques such as LC-MS/MS, allows for the rapid analysis of a large number of samples, enabling faster method development and routine quality control nih.govresearchgate.net. Miniaturized chromatographic columns, for instance, can be utilized on liquid handling stations, facilitating the automation and scaling down of analytical processes nih.gov. This miniaturization reduces the required sample volume and analysis time, contributing to more cost-effective and environmentally friendly analytical procedures. While specific applications to Gestodene Impurity I are not detailed in the provided sources, these techniques are broadly applicable to the analysis of steroid impurities, offering potential for enhanced detection and quantification of low-level impurities in Gestodene samples researchgate.netmolnar-institute.com. Challenges in this area include ensuring method robustness and transferability across different laboratory settings and the need for highly sensitive detectors to compensate for smaller sample sizes in miniaturized systems.

Computational Modeling and Predictive Analytics for Impurity Formation

Computational modeling and predictive analytics are increasingly being employed to understand and predict the formation pathways of pharmaceutical impurities. These approaches can help in identifying potential impurities, understanding their formation mechanisms under various synthesis or storage conditions, and predicting their levels. Predictive modeling involves using mathematical and computational techniques to forecast outcomes, with applications in various scientific fields, including medicine semanticscholar.orgmdpi.com. In the context of impurities, computational models can simulate reaction pathways, degradation routes, and the influence of process parameters on impurity profiles researchgate.net. Design space computer modeling, for example, can be used in chromatographic method development to predict retention times and optimize separation of impurities molnar-institute.comresearchgate.net. While direct examples for predicting the formation of this compound were not found, these computational tools can be applied to Gestodene synthesis and degradation pathways to anticipate the formation of specific impurities, including Impurity I, based on the chemical structure of Gestodene and potential reactants or degradation products. The future challenge lies in developing more accurate and comprehensive models that can reliably predict impurity formation across a wide range of conditions and complex reaction mixtures.

Implementation of Quality by Design (QbD) Principles in Impurity Control for Gestodene

Quality by Design (QbD) is a systematic approach to pharmaceutical development that emphasizes understanding the product and process, identifying potential risks, and implementing control strategies to ensure quality. Regulatory authorities advocate for QbD in impurity control acdlabs.comacdlabs.com. Applying QbD principles to Gestodene impurity control involves defining the target impurity profile, identifying potential sources of impurities (raw materials, synthesis steps, degradation), and establishing design spaces and control strategies to keep impurities within acceptable limits nih.gov. This includes developing robust analytical methods for impurity detection and quantification, understanding the impact of critical process parameters on impurity levels, and implementing appropriate control measures throughout the manufacturing process nih.govresearchgate.net. For this compound, a QbD approach would involve assessing its potential formation routes during Gestodene synthesis and storage, determining the critical parameters influencing its levels, and developing validated analytical methods for its control. The implementation of QbD requires a strong data management infrastructure to connect analytical data with process parameters and visualize impurity profiles across different batches and stages acdlabs.com.

Green Chemistry Approaches in Minimizing Impurity Generation

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in the design of chemical products and processes. Applying green chemistry to the synthesis of Gestodene can significantly contribute to minimizing impurity generation and environmental impact rsc.orgresearchgate.net. This involves exploring alternative synthetic routes that use less toxic reagents and solvents, optimizing reaction conditions to favor the formation of the desired product over impurities, and utilizing more environmentally friendly catalysts, such as biocatalysts rsc.org. Biocatalysis, for instance, can offer high selectivity, potentially reducing the formation of unwanted byproducts and impurities rsc.org. While specific green chemistry approaches for minimizing this compound are not detailed in the provided sources, the general principles of green chemistry, such as atom economy, prevention of waste, and the use of safer solvents and catalysts, are directly applicable to optimizing Gestodene synthesis to reduce the formation of all impurities, including Impurity I. Future challenges include developing commercially viable and scalable green synthetic routes that yield Gestodene with high purity and minimal levels of all impurities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.